
DT-061
Overview
Description
DT-061 is an orally bioavailable activator of protein phosphatase 2A (PP2A), a serine/threonine phosphatase that plays a crucial role in regulating various cellular processes. This compound has shown potential in the treatment of cancers driven by KRAS mutations and MYC oncogenes .
Preparation Methods
Synthetic Routes and Reaction Conditions
DT-061 is synthesized through a series of chemical reactions involving the formation of a phenothiazine core structure. The synthetic route typically includes the following steps:
Formation of the Phenothiazine Core: This involves the cyclization of appropriate precursors under acidic conditions.
Functionalization: The phenothiazine core is then functionalized with various substituents to achieve the desired chemical properties.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring the purity and consistency of the final product. This is achieved through optimized reaction conditions, purification techniques, and quality control measures .
Chemical Reactions Analysis
Types of Reactions
DT-061 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on the phenothiazine core.
Substitution: Substitution reactions are commonly employed to introduce different substituents onto the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenated precursors and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the phenothiazine core, each with distinct chemical and biological properties .
Scientific Research Applications
DT-061 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the regulation of protein phosphatase 2A and its role in cellular signaling pathways.
Biology: Employed in research to understand the mechanisms of cell cycle regulation, apoptosis, and other cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating cancers driven by KRAS mutations and MYC oncogenes.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting protein phosphatase 2A.
Mechanism of Action
DT-061 exerts its effects by selectively stabilizing specific holoenzymes of protein phosphatase 2A. This stabilization enhances the activity of protein phosphatase 2A, leading to the dephosphorylation of target proteins involved in oncogenic signaling pathways. The molecular targets include the B56α subunit of protein phosphatase 2A, which is crucial for the regulation of MYC and other oncoproteins .
Comparison with Similar Compounds
Similar Compounds
iHAP1: Another activator of protein phosphatase 2A, known for its ability to stabilize specific protein phosphatase 2A holoenzymes.
Perphenazine: A phenothiazine derivative with similar properties but associated with dose-limiting toxicity due to its inhibition of dopamine receptor D2.
Uniqueness of DT-061
This compound is unique in its ability to selectively stabilize the B56α-containing holoenzymes of protein phosphatase 2A without causing significant off-target effects. This specificity makes it a promising candidate for targeted cancer therapy, particularly in cancers driven by KRAS mutations and MYC oncogenes .
Biological Activity
DT-061 is a small-molecule compound recognized for its role as an activator of protein phosphatase 2A (PP2A), a critical enzyme involved in various cellular processes, including cell growth, division, and apoptosis. This article delves into the biological activity of this compound, exploring its mechanisms, effects on cellular structures, and implications in cancer therapy.
This compound functions primarily as a selective activator of the PP2A-B56α complex. It binds to the PPP2R1A subunit with a dissociation constant (Kd) of 235 nM, specifically interacting with amino acids 194-198 of this subunit . This binding stabilizes the PP2A-B56 complexes, enhancing their activity and influencing various signaling pathways.
Key Findings:
- PP2A Activation : In vitro assays demonstrated that this compound activates PP2A-B56γ and the PPP2R1A-PP2AC complex by 20-30% at a concentration of 20 μM .
- Effect on Cellular Structures : this compound disrupts the integrity of the Golgi apparatus and endoplasmic reticulum (ER), leading to significant cellular changes. It has been observed to localize in cytoplasmic granules that co-localize with Golgi markers .
Cellular Effects
The biological activity of this compound extends beyond PP2A activation. It has been shown to induce cytotoxic effects independent of PP2A, particularly affecting cells with compromised Golgi and ER functions. Notably, depletion of genes associated with these organelles increases sensitivity to this compound .
Table 1: Summary of Biological Effects of this compound
Effect | Observations |
---|---|
PP2A Activation | Increases activity by 20-30% at 20 μM concentration |
Golgi Disruption | Alters Golgi integrity; visualized in cytoplasmic granules |
ER Integrity | Causes diffusion of ER markers into the nucleus |
Cytotoxicity | Induces cell death in specific cancer cell lines |
Case Studies
Several studies have investigated the effects of this compound on various cancer cell lines. For instance, research involving HCC827 and HCC3255 cell lines revealed that this compound significantly decreased cell viability, with an IC50 value indicating effective cytotoxicity .
Study Insights:
- HCC827 Cell Line : Treatment with this compound resulted in notable reductions in cell viability, suggesting its potential as an anti-cancer agent.
- HCC3255 Cell Line : Similar effects were observed, reinforcing this compound's role in targeting cancerous cells.
Implications for Cancer Therapy
The ability of this compound to selectively activate PP2A while disrupting Golgi and ER functions positions it as a promising candidate for cancer therapy. Its unique mechanism may allow for targeted treatment strategies that exploit vulnerabilities in cancer cell signaling pathways.
Potential Applications:
- Combination Therapies : Given its distinct action profile, this compound could be combined with other therapeutic agents to enhance efficacy against resistant cancer types.
- Targeting Specific Pathways : By understanding its mechanism further, researchers can design strategies to utilize this compound in specific oncogenic contexts.
Q & A
Basic Research Questions
Q. What methodologies are optimal for assessing DT-061's effect on protein targets like 4E-BP1 in cancer cells?
- Methodological Answer : Use quantitative Western blotting to measure time-dependent changes in protein expression. Include internal controls (e.g., actin) for normalization. For example, in CRC cell lines (FET, SW-620, RKO), this compound reduced 4E-BP1 levels over 2–5 hours . Ensure replicates (n ≥ 3) and statistical validation (e.g., t-tests for interval-level data) .
Q. What common pitfalls should be avoided when studying this compound?
Properties
IUPAC Name |
N-[(1R,2R,3S)-2-hydroxy-3-phenoxazin-10-ylcyclohexyl]-4-(trifluoromethoxy)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F3N2O5S/c26-25(27,28)35-16-12-14-17(15-13-16)36(32,33)29-18-6-5-9-21(24(18)31)30-19-7-1-3-10-22(19)34-23-11-4-2-8-20(23)30/h1-4,7-8,10-15,18,21,24,29,31H,5-6,9H2/t18-,21+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKGADVPRVLHHZ-ZHRMCQFGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)N2C3=CC=CC=C3OC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]([C@H](C1)N2C3=CC=CC=C3OC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.